N-(2-Methoxy-1-methylethyl)-3-nitropyridin-2-amine

Description

Systematic Nomenclature and Structural Identity

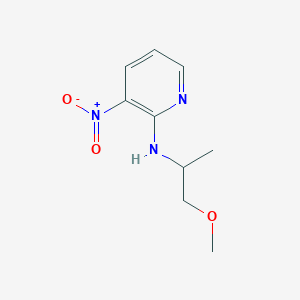

This compound is systematically identified through its International Union of Pure and Applied Chemistry nomenclature, which precisely describes the substitution pattern on the pyridine ring system. The compound carries the molecular formula C9H13N3O3 and possesses a molecular weight of 211.22 grams per mole, as established in the PubChem chemical database. The systematic naming convention reflects the presence of a 2-methoxy-1-methylethyl group attached to the nitrogen atom at position 2 of the pyridine ring, while a nitro group occupies position 3 of the same aromatic system.

The structural identity of this compound is further clarified through its alternative nomenclature as N-(1-methoxypropan-2-yl)-3-nitropyridin-2-amine, which provides an equivalent description of the alkoxyamine substituent. This naming variation demonstrates the flexibility inherent in chemical nomenclature systems while maintaining precise structural identification. The compound has been assigned the PubChem Chemical Identifier 43078386, establishing its unique position within chemical databases and facilitating research coordination across multiple scientific platforms.

The molecular architecture of this compound incorporates several key structural elements that define its chemical behavior and reactivity patterns. The pyridine ring serves as the central aromatic framework, providing the foundational nitrogen heterocycle that characterizes this compound class. The nitro group at position 3 introduces significant electron-withdrawing character to the molecular system, while the alkoxyamine substituent at position 2 contributes both steric and electronic effects that influence the overall molecular properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H13N3O3 | |

| Molecular Weight | 211.22 g/mol | |

| PubChem Chemical Identifier | 43078386 | |

| Creation Date | 2009-07-21 | |

| Last Modification | 2025-05-24 |

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of heterocyclic chemistry research, particularly the evolution of nitropyridine synthetic methodologies. Heterocyclic compounds have been recognized as fundamental building blocks in organic chemistry, with their importance stemming from their abundance in natural products and their utility in pharmaceutical development. The classification of heterocyclic compounds has evolved significantly since their initial recognition, with modern approaches focusing on electronic structure and synthetic accessibility rather than purely structural considerations.

The specific development of nitropyridine chemistry has been marked by significant methodological advances, particularly in nitration procedures that enable the preparation of previously inaccessible derivatives. Historical research in this field has demonstrated that pyridine nitration presents unique challenges compared to benzenoid aromatic systems, requiring specialized conditions and methodologies. The development of efficient nitration procedures using dinitrogen pentoxide has revolutionized access to 3-nitropyridine derivatives, making compounds like this compound more readily available for research purposes.

Research into nitropyridine derivatives has been motivated by their demonstrated utility as intermediates in the synthesis of biologically active compounds, particularly in the development of adenosine analogs and anti-inflammatory agents. The historical progression of this research field has been characterized by increasing sophistication in both synthetic methodologies and applications, with modern approaches emphasizing the development of regioselective synthetic routes that enable precise control over substitution patterns.

The emergence of this compound as a research target reflects the broader trend toward developing structurally complex nitropyridine derivatives that combine multiple functional groups within a single molecular framework. This approach has been driven by the recognition that such compounds often exhibit enhanced biological activity or improved synthetic utility compared to simpler analogs. The historical development of this compound class has been facilitated by advances in analytical techniques that enable precise structural characterization and the development of new synthetic methodologies that permit the introduction of complex substituent patterns.

Position Within Nitropyridine Derivative Classification

This compound occupies a specific position within the broader classification system of nitropyridine derivatives, representing a subset of compounds that combine nitro substitution with amino functionality. The classification of nitropyridine derivatives is typically based on the position of the nitro group relative to the pyridine nitrogen, with 3-nitropyridines forming a distinct subclass characterized by specific reactivity patterns and synthetic accessibility.

Within the 3-nitropyridine subclass, compounds bearing amino substituents at position 2 represent an important synthetic target due to their potential for further functionalization and their demonstrated utility in heterocyclic synthesis. The specific substitution pattern found in this compound places it within the category of vicinally substituted nitropyridines, which have been recognized as valuable intermediates in the synthesis of fused heterocyclic systems.

The classification system for nitropyridine derivatives also considers the nature of additional substituents, with alkoxy-containing derivatives forming a recognized subgroup due to their distinct electronic and steric properties. The presence of the 2-methoxy-1-methylethyl group in this compound places this compound within the broader category of alkoxy-substituted aminonitropyridines, which have been studied for their unique reactivity patterns and potential applications in medicinal chemistry.

Recent research has demonstrated that nitropyridine derivatives exhibit characteristic reactivity patterns that depend on their substitution patterns, with vicarious nucleophilic substitution and oxidative nucleophilic substitution representing important synthetic transformations. The position of this compound within this classification system suggests specific reactivity patterns that may be exploited for further synthetic elaboration or biological evaluation.

| Classification Category | Description | Relevance to Target Compound |

|---|---|---|

| 3-Nitropyridines | Pyridines with nitro group at position 3 | Primary classification |

| Aminonitropyridines | Nitropyridines with amino substitution | Secondary classification |

| Vicinally Substituted | Adjacent functional groups on pyridine ring | Tertiary classification |

| Alkoxy-containing | Compounds with alkoxy functionality | Quaternary classification |

The synthetic accessibility of this compound has been enhanced by the development of improved nitration methodologies and nucleophilic substitution procedures that enable the introduction of complex amine substituents. These methodological advances have positioned this compound within the category of synthetically accessible nitropyridine derivatives, distinguishing it from earlier generations of compounds that required more challenging synthetic approaches.

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-7(6-15-2)11-9-8(12(13)14)4-3-5-10-9/h3-5,7H,6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQNNQARGWFOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Aminopyridine to 3-Nitropyridin-2-amine Derivatives

A common initial step is the nitration of 2-aminopyridine to yield 3-nitro-2-aminopyridine derivatives. This is typically achieved using mixed acid nitration or dinitrogen pentoxide nitration under controlled temperature conditions to avoid over-nitration or decomposition.

Method : 2-Aminopyridine is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid or nitrosonitric acid) at temperatures between 10°C and 60°C over 10-15 hours. The reaction mixture is then neutralized and extracted to isolate 3-nitro-2-aminopyridine as a yellow precipitate.

Mechanistic Insight : Research shows the nitration proceeds via formation of N-nitro pyridinium intermediates, followed by rearrangements involving sigmatropic shifts leading to selective substitution at the 3-position.

Alkylation to Introduce the 2-Methoxy-1-methylethyl Group

The amino group at the 2-position is alkylated with a 2-methoxy-1-methylethyl moiety to form the target compound. This can be done via nucleophilic substitution using appropriate alkyl halides or via reductive amination methods.

Typical Procedure : The 3-nitropyridin-2-amine intermediate is reacted with 2-methoxy-1-methylethyl halide (e.g., chloride or bromide) in the presence of a base such as sodium methylate or under reflux in methanol. The reaction proceeds under stirring and controlled heating (reflux) for 1-2 hours.

Alternative Catalytic Hydrogenation : In some methods, 3-nitro-2-chloropyridine is first converted to 2-methoxyl-5-nitropyridine by nucleophilic substitution with sodium methylate in methanol, followed by catalytic hydrogenation using 10% Pd/C under hydrogen atmosphere at 60°C to yield 2-methoxyl-5-aminopyridine, which can be further functionalized.

Reduction and Purification

Catalytic hydrogenation using palladium on carbon (Pd/C) is employed to reduce nitro groups to amines without affecting other sensitive groups. This step is carried out under mild hydrogen pressure (~0.01 MPa) and moderate temperature (60-65°C) for 1-2 hours.

After reaction completion, the catalyst is filtered off, and the product is extracted with organic solvents such as ethylene dichloride, washed with water, and purified by recrystallization or distillation under reduced pressure.

High-performance liquid chromatography (HPLC) is used to confirm purity, often achieving >98% purity and yields above 90% in optimized protocols.

Data Table Summarizing Key Preparation Steps

| Step | Reactants / Conditions | Reaction Type | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-Aminopyridine + mixed acid (HNO3/H2SO4) | Nitration | 10-60 | 10-15 | ~85 | - | Controlled addition to avoid over-nitration |

| 2 | 2-Chloro-5-nitropyridine + NaOCH3 + MeOH | Nucleophilic substitution | Reflux (~65) | 1-2 | 96.5 | 98.8 | Formation of 2-methoxyl-5-nitropyridine |

| 3 | 2-Methoxyl-5-nitropyridine + H2 + 10% Pd/C | Catalytic hydrogenation | 60-65 | 1-2 | 92.5 | 98.9 | Reduction to 2-methoxyl-5-aminopyridine |

| 4 | 2-Methoxyl-5-aminopyridine + 2-methoxy-1-methylethyl halide | Alkylation (nucleophilic substitution) | Reflux | 1-2 | Variable | >95 | Final step to form target compound |

Research Findings and Notes

The nitration mechanism involves formation of N-nitro pyridinium intermediates and subsequent sigmatropic shift of the nitro group, which is crucial for regioselective nitration at the 3-position of the pyridine ring.

Use of sodium methylate in methanol is effective for nucleophilic substitution of chlorine in 2-chloro-5-nitropyridine to introduce the methoxy group with high yield and purity.

Catalytic hydrogenation conditions are mild and selective, preserving sensitive functional groups while efficiently reducing nitro groups to amines.

The final alkylation step requires careful control of temperature and stoichiometry to achieve good yields without side reactions.

Purification by recrystallization from water or organic solvents and HPLC analysis ensures high purity suitable for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-1-methylethyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophilic reagents such as sodium methoxide or other alkoxides.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of N-(2-Methoxy-1-methylethyl)-3-aminopyridin-2-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-Methoxy-1-methylethyl)-3-nitropyridin-2-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.

- Anticancer Properties : Preliminary research indicates that derivatives of nitropyridines may possess anticancer activity by inducing apoptosis in cancer cells.

Chemical Synthesis

This compound serves as a useful intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | The nitro group can undergo further oxidation reactions under specific conditions. |

| Reduction | The nitro group can be reduced to an amine using agents like hydrogen gas with palladium catalysts. |

| Substitution | The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. |

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific properties, such as:

- Conductive Polymers : Its incorporation into polymer matrices may enhance electrical conductivity or thermal stability.

- Sensors : The compound's unique electronic properties could be harnessed for sensor applications, particularly in detecting environmental pollutants.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various nitropyridine derivatives, including this compound, against common bacterial strains. Results indicated significant inhibition zones, suggesting potential as a lead compound for antibiotic development.

- Synthesis of Anticancer Agents : Researchers synthesized a series of compounds based on this compound and tested their cytotoxicity against several cancer cell lines. Some derivatives showed promising results, leading to further investigations into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-1-methylethyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several herbicides and research chemicals. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Branching: The target compound’s 2-methoxy-1-methylethyl group introduces steric hindrance compared to the linear 2-methoxyethyl chain in .

Nitro-Pyridine Core :

- The 3-nitro group on the pyridine ring is a common feature in herbicides (e.g., trifluralin, ) and research chemicals. It likely influences electron distribution, affecting reactivity and binding to biological targets .

Applications :

- S-metolachlor () demonstrates the herbicidal activity of chloroacetamides with similar substituents, inhibiting very-long-chain fatty acid (VLCFA) synthesis. In contrast, nitropyridine derivatives like the target compound are often explored for antimicrobial or antiparasitic activity (e.g., compound 8 in ).

Synthetic Challenges: Synthesis of such amines typically involves nucleophilic substitution or coupling reactions.

Research Findings and Data

- Herbicidal Activity : S-metolachlor’s efficacy is attributed to its methoxy-alkyl chain and chloroacetamide group, achieving 80–100% enantiomeric purity in commercial formulations . The target compound’s nitro group may offer alternative modes of action, such as redox cycling or enzyme inhibition.

- Pharmaceutical Potential: Analogues like N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine () are investigated for anti-parasitic properties, suggesting the nitro-pyridine scaffold’s versatility .

Biological Activity

N-(2-Methoxy-1-methylethyl)-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a nitro group and an amine group. The synthesis typically involves:

- Nitration : Introduction of the nitro group onto a pyridine derivative.

- Amination : Addition of the amine group under controlled conditions to ensure proper substitution.

The overall reaction conditions require precise temperature control and specific reagents to achieve the desired product purity and yield .

The biological activity of this compound is largely attributed to the interactions facilitated by its functional groups:

- Nitro Group : Participates in redox reactions, potentially leading to the formation of reactive intermediates that can interact with biomolecules.

- Amine Group : Capable of forming hydrogen bonds, allowing for interactions with enzymes and receptors, which can modulate biological pathways .

1. Antimicrobial Activity

Nitro compounds like this compound have shown promising antimicrobial properties. The mechanism typically involves:

- Reduction of Nitro Group : This reduction produces toxic intermediates that can bind covalently to DNA, resulting in cellular damage and death .

Several studies have demonstrated that derivatives with nitro groups exhibit significant efficacy against various microorganisms, making them valuable in treating infections .

2. Anticancer Properties

Research indicates that this compound may also possess anticancer activity. The nitro group can enhance the compound's ability to induce apoptosis in cancer cells through mechanisms similar to those observed in other nitro-containing drugs. For instance:

- Cell Line Studies : In vitro studies have suggested that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, potentially through DNA damage mechanisms .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various nitro compounds, this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The study utilized a series of dilution assays to determine minimum inhibitory concentrations (MICs), revealing that this compound effectively inhibited bacterial growth at low concentrations.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Study 2: Anticancer Activity

A recent investigation into the anticancer potential of nitro derivatives found that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF7). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Apoptosis via DNA damage |

| Control | 30 | Standard Chemotherapy Agent |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-Methoxy-1-methylethyl)-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis is a viable approach for nitropyridine derivatives. For example, substituted 3-nitropyridin-2-amines can be synthesized via coupling reactions between halogenated pyridines and amines under microwave irradiation (70–120°C, 15–60 min). Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), stoichiometry of the amine nucleophile, and reaction time to maximize yield while minimizing side products like dehalogenation byproducts .

Q. How should researchers purify and characterize this compound to confirm its structural integrity?

- Methodological Answer : Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended. Characterization should include:

- 1H/13C NMR : Confirm substitution patterns by comparing chemical shifts of methoxy (δ ~3.3–3.5 ppm) and nitro groups (meta to amine in pyridine ring).

- Mass Spectrometry : Validate molecular ion peaks ([M+H]+) and fragmentation patterns.

- Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker SMART APEX diffractometer) provides precise bond lengths, angles, and torsion angles. For example, similar nitropyridine-amine structures exhibit intermolecular interactions (C–H···O, π–π stacking) that stabilize the crystal lattice. Software like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing thermal ellipsoids and validating hydrogen-bonding networks .

Q. What analytical strategies address contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., amine proton splitting due to rotational barriers) can be resolved by:

- Variable-Temperature NMR : Assess dynamic behavior of the methoxy-1-methylethyl group.

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental data to identify conformers.

- Cross-Validation : Use IR spectroscopy to verify nitro group stretching frequencies (~1520 cm⁻¹ and 1350 cm⁻¹) .

Q. How do steric and electronic effects influence the reactivity of the nitro group in further functionalization reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature directs electrophilic substitution to the pyridine ring’s 4-position. Steric hindrance from the methoxy-1-methylethyl group may slow nucleophilic aromatic substitution. Reductive amination or catalytic hydrogenation (Pd/C, H₂) can reduce the nitro group to an amine, but competing dehalogenation or over-reduction requires careful monitoring via TLC or in situ FTIR .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.

- Storage : Keep in airtight containers away from ignition sources (nitro groups are oxidizers).

- Emergency Measures : Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

Data Interpretation and Reporting

Q. How should researchers document crystallographic parameters to ensure reproducibility?

- Methodological Answer : Report unit cell dimensions (a, b, c, β), space group (e.g., P21/c), Z-value, and refinement metrics (R-factor, wR2). Include CIF files in supplementary materials. For example, analogous pyridin-2-amine structures show monoclinic systems with β ≈ 90–95°, V ≈ 2000–2200 ų, and hydrogen-bonding motifs critical for lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.